Cas no 2060046-48-0 (ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate)

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a nitro group at the 4-position and a 3-fluorophenyl substituent at the 1-position, contributing to its reactivity as an intermediate in heterocyclic synthesis. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its potential as a building block for pharmacophores. Its stability under standard storage conditions and well-documented synthetic pathways make it a reliable choice for exploratory chemistry and drug discovery efforts.
ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate structure
2060046-48-0 structure
Product Name:ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
CAS No:2060046-48-0
MF:C12H10FN3O4
MW:279.223906040192
MDL:MFCD30499420
CID:5222304
PubChem ID:125453871
Update Time:2025-10-08

ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 1-(3-fluorophenyl)-4-nitro-, ethyl ester
    • ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
    • MDL: MFCD30499420
    • Inchi: 1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
    • InChI Key: OVIPLYBOXGBDOQ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(F)=C2)C=C([N+]([O-])=O)C(C(OCC)=O)=N1

ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(3-Fluorophenyl)-4-Nitro-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate, with the CAS number 2060046-48-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroaryl group and a nitro group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.

The pyrazole ring in ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a key structural feature that contributes to its reactivity and stability. Pyrazoles are known for their aromaticity and ability to participate in various chemical reactions, making them valuable in synthetic chemistry. The presence of the fluoroaryl group at the 3-position of the pyrazole ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it an attractive candidate for studies on electron transfer mechanisms and redox chemistry.

Recent research has highlighted the potential of ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate in the development of novel pharmaceutical agents. Its nitro group is known to exhibit anti-inflammatory and anticancer properties, while the fluoroaryl group enhances its bioavailability and pharmacokinetic profile. These findings have led to increased interest in exploring its therapeutic applications, particularly in the context of targeted drug delivery systems.

In addition to its pharmacological applications, this compound has shown promise in materials science. The combination of its electronic properties and structural flexibility makes it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have also investigated its potential as a precursor for the synthesis of advanced polymers and nanomaterials.

The synthesis of ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made it more accessible for large-scale applications.

From an environmental perspective, understanding the degradation pathways of ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is crucial for assessing its impact on ecosystems. Studies have shown that it undergoes rapid hydrolysis under certain conditions, minimizing its persistence in the environment. This information is valuable for regulatory agencies and industries seeking to implement sustainable practices.

In conclusion, ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS No: 2060046-48-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent research advancements, positions it as a key player in future innovations within organic chemistry and related fields.

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